molecular formula C20H23N7O B12114110 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide

Cat. No.: B12114110
M. Wt: 377.4 g/mol
InChI Key: XXWXZRHTVOJJPG-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide is a structurally complex organic compound featuring a pyrimidine core, a carbamimidoyl linker, and a 3-methylbenzamide group. The molecule integrates a 4,6-dimethylpyrimidin-2-yl moiety, which is common in kinase inhibitors, and a 1H-imidazol-4-yl ethyl group, which may enhance binding to biological targets like enzymes or receptors. The 3-methyl substituent on the benzamide ring introduces steric and electronic effects that modulate solubility and target interactions.

Properties

Molecular Formula

C20H23N7O

Molecular Weight

377.4 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3-methylbenzamide

InChI

InChI=1S/C20H23N7O/c1-13-5-4-6-16(9-13)18(28)26-19(22-8-7-17-11-21-12-23-17)27-20-24-14(2)10-15(3)25-20/h4-6,9-12H,7-8H2,1-3H3,(H,21,23)(H2,22,24,25,26,27,28)

InChI Key

XXWXZRHTVOJJPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=NCCC2=CN=CN2)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide typically involves multiple steps. One common method includes the condensation of β-dicarbonyl compounds with amines . The reaction conditions often involve microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Table 1: Key Features of Target Compound and Analogs

Compound Name (Simplified) Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Key Applications Research Findings
Target Compound Pyrimidine-carbamimidoyl-benzamide R₁: 3-methylbenzamide; R₂: 1H-imidazol-4-yl ethyl ~442.5 (estimated) Kinase inhibition, cancer Hypothesized high affinity for ATP-binding pockets due to imidazole and pyrimidine
N-...3-methoxybenzamide () Same core R₁: 3-methoxybenzamide; R₂: 5-methoxyindole ~472.5 (estimated) Biochemical probes, enzyme studies Exhibits strong binding to serine/threonine kinases in vitro
N-...2-(methylamino)benzamide () Same core R₁: 2-methylaminobenzamide; R₂: 5-methoxyindole ~456.5 (estimated) Enzyme inhibition Moderate activity in kinase assays; improved solubility vs. methoxy analogs
N-...4-ethylphenyl () Same core R₁: Benzamide; R₂: 4-ethylphenyl ~420.5 (estimated) Material science Enhanced thermal stability; limited biological data
N-...dimethylaminoethyl () Pyrimidine-benzamide R₁: Dimethylaminoethyl; R₂: Methylpyrimidine ~360.4 (reported) Cancer therapeutics Shows promise in disrupting protein-protein interactions in oncogenic pathways

Key Differences and Implications

Substituent Effects: Imidazole vs. Indole: The target compound’s 1H-imidazol-4-yl ethyl group (vs. 5-methoxyindole in ) may enhance hydrogen bonding in enzymatic pockets due to imidazole’s dual protonation sites .

Biological Activity: Compounds with indole substituents () show strong kinase inhibition, while the target’s imidazole group may target histidine-rich domains in enzymes like tyrosine kinases . Dimethylaminoethyl analogs () exhibit distinct mechanisms, such as allosteric modulation, highlighting the impact of amine positioning .

Synthetic Complexity: The imidazole-ethylamino linkage in the target compound requires multi-step synthesis, similar to indole derivatives in , but with higher sensitivity to oxidation due to imidazole’s reactivity .

Biological Activity

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Pyrimidine moiety : Contributes to its biological activity and interaction with various biological targets.
  • Indole and imidazole groups : These heterocycles enhance the compound's reactivity and potential therapeutic effects.
  • Methylbenzamide component : Provides additional pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₂₃N₅O
Molecular Weight347.41 g/mol
IUPAC NameThis compound
CAS Number924875-74-1

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, such as kinases, which play a role in cell signaling pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and potentially leading to therapeutic effects.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Anticancer Properties

Research indicates that this compound demonstrates anticancer activity through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in vitro and in vivo models.

Antimicrobial Effects

Studies have shown that this compound possesses antimicrobial properties against bacteria and fungi. The structure allows it to penetrate microbial membranes effectively.

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
    • The compound was tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising antibacterial activity.
  • In Vivo Studies :
    • Animal models treated with the compound exhibited reduced tumor sizes compared to control groups, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
SulfamethazineContains a pyrimidine and sulfonamide groupAntibacterial
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamideSimilar sulfonamide structureAntibacterial
4-(2-Aminoethyl)benzenesulfonamideSimple benzenesulfonamide derivativeCardiovascular effects

This compound stands out due to its combination of indole moiety with a pyrimidine-sulfonamide structure, enhancing its therapeutic potential compared to simpler derivatives.

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